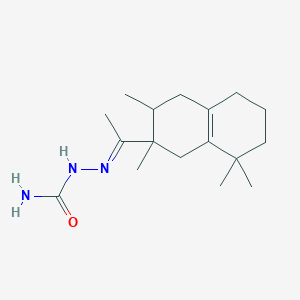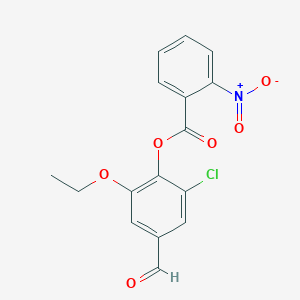
N,N'-bis(3-methylphenyl)-2,6-pyridinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(3-methylphenyl)-2,6-pyridinedicarboxamide, commonly known as BMPPD, is a novel compound that has gained attention due to its potential applications in scientific research. BMPPD is a small molecule that belongs to the family of pyridine dicarboxamides and has a molecular weight of 422.5 g/mol.
作用機序
The mechanism of action of BMPPD is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMPPD has been found to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. Additionally, BMPPD has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BMPPD has been found to have biochemical and physiological effects on cancer cells. BMPPD has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, BMPPD has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
実験室実験の利点と制限
BMPPD has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. Additionally, BMPPD has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, BMPPD has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the synthesis of BMPPD is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on BMPPD. One direction is to further investigate the mechanism of action of BMPPD and its interaction with enzymes involved in cancer cell growth and proliferation. Additionally, further studies are needed to investigate the potential of BMPPD as a cancer therapy in vivo. Furthermore, the development of more efficient and cost-effective synthesis methods for BMPPD can facilitate its use in scientific research.
合成法
The synthesis of BMPPD involves the reaction of 2,6-pyridinedicarboxylic acid with 3-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group and the amine group, resulting in the formation of BMPPD.
科学的研究の応用
BMPPD has been found to have potential applications in scientific research, particularly in the field of cancer research. BMPPD has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, BMPPD has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-N,6-N-bis(3-methylphenyl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-6-3-8-16(12-14)22-20(25)18-10-5-11-19(24-18)21(26)23-17-9-4-7-15(2)13-17/h3-13H,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJBOFHHXKIQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199272 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)

![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)

![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)

![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)